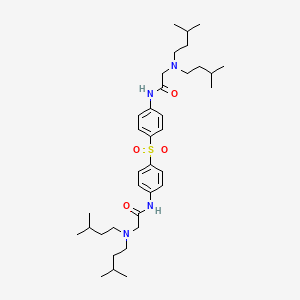
N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the triazine ring and the benzohydrazide moiety in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide can be synthesized through a nucleophilic substitution reaction. The synthesis typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with benzohydrazide in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the desired product .
Industrial Production Methods
Industrial production of N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the reaction efficiency, reduce reaction time, and improve product yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.
Condensation Reactions: The benzohydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Condensation Reactions: Aldehydes and ketones are used as reagents, and the reactions are often catalyzed by acids or bases.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazine derivatives with various functional groups replacing the chlorine atoms.
Condensation Reactions: The major products are hydrazones and hydrazides, which are formed by the reaction of the benzohydrazide moiety with aldehydes and ketones.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The benzohydrazide moiety can also interact with nucleic acids and proteins, disrupting their normal functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole
- 2,7-Naphthalenedisulfonicacid,5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-,sodium salt (1:3)
Uniqueness
N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide is unique due to the presence of both the triazine ring and the benzohydrazide moiety in its structure. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
13838-36-3 |
|---|---|
Formule moléculaire |
C10H7Cl2N5O |
Poids moléculaire |
284.10 g/mol |
Nom IUPAC |
N'-(4,6-dichloro-1,3,5-triazin-2-yl)benzohydrazide |
InChI |
InChI=1S/C10H7Cl2N5O/c11-8-13-9(12)15-10(14-8)17-16-7(18)6-4-2-1-3-5-6/h1-5H,(H,16,18)(H,13,14,15,17) |
Clé InChI |
OTPALJUANAQYRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NNC2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















